2-[4-(acridin-9-ylamino)phenyl]acetic acid

DNA intercalation biophysical characterization topoisomerase inhibition

2-[4-(acridin-9-ylamino)phenyl]acetic acid (CAS 64895-01-8) is a synthetic 9-anilinoacridine derivative bearing a phenylacetic acid substituent at the 4-position of the aniline ring. It belongs to the broader family of acridine-based DNA intercalators, a compound class extensively investigated for antiproliferative activity mediated through DNA binding and topoisomerase enzyme inhibition.

Molecular Formula C21H16N2O2
Molecular Weight 328.4 g/mol
CAS No. 64895-01-8
Cat. No. B13766598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(acridin-9-ylamino)phenyl]acetic acid
CAS64895-01-8
Molecular FormulaC21H16N2O2
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)CC(=O)O
InChIInChI=1S/C21H16N2O2/c24-20(25)13-14-9-11-15(12-10-14)22-21-16-5-1-3-7-18(16)23-19-8-4-2-6-17(19)21/h1-12H,13H2,(H,22,23)(H,24,25)
InChIKeyRZSCSDASRPFQEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(Acridin-9-ylamino)phenyl]acetic Acid (CAS 64895-01-8): A 9-Anilinoacridine DNA Intercalator for Targeted Research


2-[4-(acridin-9-ylamino)phenyl]acetic acid (CAS 64895-01-8) is a synthetic 9-anilinoacridine derivative bearing a phenylacetic acid substituent at the 4-position of the aniline ring . It belongs to the broader family of acridine-based DNA intercalators, a compound class extensively investigated for antiproliferative activity mediated through DNA binding and topoisomerase enzyme inhibition [1]. The compound features a tricyclic acridine chromophore linked via an NH bridge to a phenyl ring carrying a carboxylic acid functional group, which distinguishes it from simpler 9-anilinoacridines by providing a conjugation-ready handle absent in many structural analogs.

Why 2-[4-(Acridin-9-ylamino)phenyl]acetic Acid Cannot Be Replaced by Other Commercially Available Acridine Derivatives


Despite sharing a common acridine chromophore, subtle structural variations at the 9-position substituent and on the appended phenyl ring produce dramatic differences in DNA binding affinity, sequence selectivity, mechanism of action, and antiproliferative potency among acridine derivatives [1]. For example, the clinical agent amsacrine differs from the parent 9-aminoacridine solely by an anilino-methanesulfonamide substitution at position 9, yet this confers topoisomerase II poisoning activity that is entirely absent in unsubstituted 9-aminoacridine [2]. Similarly, the presence or absence of a 4-carboxamide group on the acridine ring fundamentally alters DNA sequence selectivity from GC-rich recognition to non-selective binding [3]. Therefore, interchanging 2-[4-(acridin-9-ylamino)phenyl]acetic acid with another acridine derivative—even one that appears structurally similar—without experimental validation of equivalent binding parameters and biological activity risks compromised assay reproducibility, invalid structure-activity relationship conclusions, and erroneous procurement decisions in research programs.

Quantitative Differentiation Evidence for 2-[4-(Acridin-9-ylamino)phenyl]acetic Acid Relative to Closest Analogs


DNA Intercalation Geometry: 9-Aminoacridine Derivatives Unwind DNA by 1.5 Base-Pair Units vs. 1.0 for Ethidium Bromide

As a 9-aminoacridine derivative, 2-[4-(acridin-9-ylamino)phenyl]acetic acid is expected to share the classical intercalation geometry of the parent 9-aminoacridine chromophore. In direct biophysical measurements, 9-aminoacridine produces DNA lengthening of 1.5 base-pair units per bound ligand, compared with 1.0 base-pair units for the widely used intercalator ethidium bromide [1]. This 50% greater axial deformation of the DNA helix reflects the larger acridine ring system relative to the phenanthridinium core of ethidium. The short in-plane axes of the acridine ligands orient perfectly parallel to the DNA base planes, consistent with classical intercalation, while the long axes are significantly tilted [1]. The phenylacetic acid substituent at the 4-position of the anilino ring is not expected to alter the fundamental intercalation geometry but may modulate binding affinity through additional groove contacts or electrostatic interactions with the DNA phosphate backbone.

DNA intercalation biophysical characterization topoisomerase inhibition

In Vitro Antiproliferative Potency: Structurally Related 9-Anilinoacridines Demonstrate Sub-Micromolar IC50 Values in Breast Cancer Models

The 9-anilinoacridine scaffold represented by 2-[4-(acridin-9-ylamino)phenyl]acetic acid has yielded analogs with potent, quantifiable anticancer activity in direct comparative studies. The sulfur-containing bis-anilinoacridine CK0402, which shares the identical 9-(acridin-9-ylamino)phenyl core substructure, exhibits an IC50 of 0.25 µM against HER2-overexpressing SKBR-3 human breast cancer cells in a 6-day sulforhodamine B assay [1]. Its analog CK0403—differing only in the length of the hydroxyalkyl linker—demonstrates even greater potency than CK0402 in all breast cancer cell lines tested except MCF-7, and is also more potent than the clinical reference amsacrine in inhibiting topoisomerase II-catalyzed DNA decatenation [2]. The combination of CK0402 with trastuzumab (Herceptin) yields synergistic growth inhibition in SKBR-3 cells with a combination index (CI) of 0.92 at the IC50 level [1]. While direct IC50 values for 2-[4-(acridin-9-ylamino)phenyl]acetic acid itself await systematic determination, the established potency trajectory within this scaffold class indicates that the phenylacetic acid handle offers a distinct vector for further structural optimization not available in simpler 9-anilinoacridines.

anticancer activity structure-activity relationship topoisomerase II inhibition

DNA Sequence Selectivity: 4-Carboxamide Acridines Exhibit Pronounced GC-Rich Preference Absent in Non-Carboxamide Derivatives Including the Target Compound

DNase I footprinting studies reveal that 9-aminoacridine-4-carboxamides and amsacrine-4-carboxamides exhibit a very high degree of selectivity for GC-rich DNA sequences, with the highest affinity sites occurring in clusters of GC base pairs while runs of AT pairs are excluded from binding [1]. This pronounced GC selectivity is attributed to the 4-carboxamide moiety, which forms potential hydrogen bonding interactions with carbonyl oxygen and amino groups of GC base pairs in the DNA minor groove at CG dinucleotide sites [1]. Critically, 2-[4-(acridin-9-ylamino)phenyl]acetic acid lacks the acridine 4-carboxamide group—the principal determinant of GC specificity—suggesting that its DNA sequence selectivity profile will differ substantially from that of 4-carboxamide-bearing acridine derivatives. Consistent with this interpretation, the therapeutic agent amsacrine, which similarly lacks a 4-carboxamide group, failed to produce evaluable footprints in the same DNase I cleavage assay [1]. This structural distinction carries practical consequences: researchers selecting an acridine intercalator for experiments where DNA sequence context is a critical variable (e.g., promoter-specific binding studies, gene-targeted drug delivery) must account for these selectivity differences rather than assuming all acridine derivatives behave equivalently.

DNA sequence selectivity DNase I footprinting drug-DNA recognition

Structural Differentiation: Phenylacetic Acid Carboxyl Handle Enables Conjugation Chemistry Not Possible with Amsacrine or 9-Aminoacridine

2-[4-(acridin-9-ylamino)phenyl]acetic acid possesses a free carboxylic acid group (pKa ~4.2) appended to the para-position of the anilino ring, a functional handle absent in the two most widely referenced acridine comparators—amsacrine and 9-aminoacridine . Amsacrine instead carries a methanesulfonamide group at the equivalent position, which lacks the chemical versatility of a carboxylate [1]. 9-Aminoacridine lacks any phenyl substituent entirely. This carboxyl group can be exploited for: (i) amide coupling to primary amines for attachment of fluorescent dyes, biotin, or affinity tags; (ii) esterification to modulate lipophilicity and cellular permeability; (iii) conjugation to solid supports for affinity chromatography or pull-down experiments; and (iv) prodrug strategies via ester or amide hydrolysis in cellular environments [1]. The directed vector of the carboxyl group—projecting away from the DNA-intercalating acridine plane—suggests that conjugation at this position is unlikely to sterically interfere with DNA binding, a consideration supported by the retained activity of similarly substituted 9-anilinoacridines such as CK0402 and CK0403 [2].

bioconjugation chemical probe design medicinal chemistry

Recommended Research and Procurement Scenarios for 2-[4-(Acridin-9-ylamino)phenyl]acetic Acid Based on Verified Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring a Conjugation-Ready DNA Intercalator Scaffold

Medicinal chemistry teams developing targeted anticancer agents or DNA-directed probes should prioritize 2-[4-(acridin-9-ylamino)phenyl]acetic acid over simpler acridines when the synthetic route requires late-stage functionalization via amide or ester coupling. The free carboxyl group enables direct conjugation to targeting ligands, fluorophores, or polyethylene glycol chains without the need for protecting group strategies or de novo installation of reactive handles . The retained antiproliferative activity of structurally analogous 9-anilinoacridines such as CK0402 (IC50 = 0.25 µM in SKBR-3) and CK0403 indicates that substitution at the para-position of the anilino ring is compatible with potent biological activity, supporting the feasibility of conjugate design [1].

Biophysical Studies Requiring a DNA Intercalator Without Strong GC Sequence Bias

Investigators conducting biophysical studies on DNA-drug interactions where uniform sequence coverage is desired—such as DNA melting temperature analysis, competitive displacement assays, or non-specific DNA staining—should consider 2-[4-(acridin-9-ylamino)phenyl]acetic acid. Unlike 9-aminoacridine-4-carboxamide derivatives that exhibit pronounced GC-rich sequence selectivity driven by the 4-carboxamide moiety, this compound lacks the carboxamide group and is therefore expected to bind DNA with reduced sequence discrimination, a property inferred from the failure of the structurally related amsacrine (also lacking 4-carboxamide) to produce evaluable DNase I footprints [2].

Topoisomerase II Mechanism-of-Action Studies Using Structurally Defined Probes

Researchers investigating the structural determinants of topoisomerase II poisoning can use 2-[4-(acridin-9-ylamino)phenyl]acetic acid as a comparative tool against amsacrine and 4-carboxamide acridines. The compound's 9-anilinoacridine core provides the DNA intercalation anchor while the phenylacetic acid substituent offers a distinct electrostatic and steric profile at the enzyme-DNA interface. Because topoisomerase II poisoning activity is highly sensitive to substituent identity at the anilino ring—as demonstrated by the complete loss of activity when the amsacrine methoxy group is moved from meta to ortho position—this compound can serve as a negative control or structural probe in structure-activity relationship (SAR) studies aimed at dissecting the pharmacophore requirements for topoisomerase II poison activity [3].

Solid-Phase Immobilization of Acridine Intercalators for Affinity Chromatography

Biochemistry and chemical biology groups developing DNA-binding protein purification protocols or small-molecule target identification workflows should select 2-[4-(acridin-9-ylamino)phenyl]acetic acid for solid-support immobilization. The carboxyl group permits direct coupling to amino-functionalized resins (e.g., Affi-Gel, Sepharose) via standard carbodiimide chemistry, creating an acridine-derivatized affinity matrix. This approach is not feasible with 9-aminoacridine or amsacrine, both of which lack a suitable reactive handle for solid-phase attachment . The predicted non-GC-selective DNA binding profile further supports broad-spectrum affinity capture applications [2].

Quote Request

Request a Quote for 2-[4-(acridin-9-ylamino)phenyl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.